![molecular formula C22H22N2O B243244 1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone](/img/structure/B243244.png)
1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP) is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric effects. The purpose of
Mécanisme D'action
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in feelings of euphoria, increased energy levels, and happiness.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause anxiety, agitation, and paranoia. Long-term use of MPHP can lead to addiction, withdrawal symptoms, and other negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has been used in scientific research to study the effects of dopamine and serotonin on the brain. It has also been used to study the effects of synthetic cathinones on the central nervous system. However, there are limitations to using MPHP in lab experiments, as it is a psychoactive substance that can have negative effects on the health of the researcher.
Orientations Futures
There are a number of future directions for research on MPHP. One area of research could be to study the long-term effects of MPHP on the brain and body. Another area of research could be to study the potential therapeutic uses of MPHP, such as its use in the treatment of depression or anxiety. Additionally, research could focus on developing safer and more effective synthetic cathinones that do not have the negative side effects of MPHP.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction of 4'-Methylpropiophenone with 4-pyridinemethanamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain a pure form of MPHP.
Applications De Recherche Scientifique
MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which can lead to increased dopamine levels in the brain. This can result in feelings of euphoria and increased energy levels. MPHP has also been shown to have an affinity for the serotonin transporter, which can lead to increased serotonin levels in the brain. This can result in feelings of happiness and well-being.
Propriétés
Formule moléculaire |
C22H22N2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-[4-(pyridin-4-ylmethyl)anilino]propan-1-one |
InChI |
InChI=1S/C22H22N2O/c1-17-2-6-20(7-3-17)22(25)12-15-24-21-8-4-18(5-9-21)16-19-10-13-23-14-11-19/h2-11,13-14,24H,12,15-16H2,1H3 |
Clé InChI |
WNPHWBFMTPYFMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
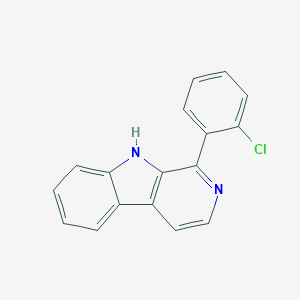
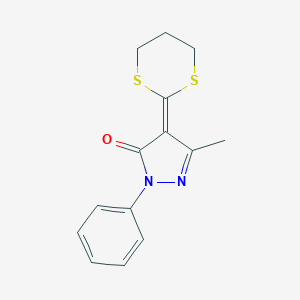
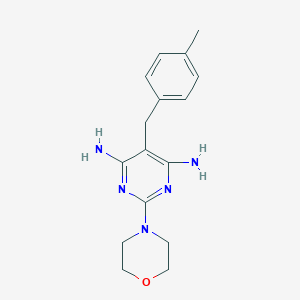
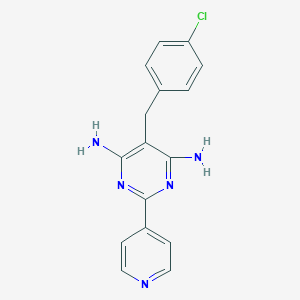
![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
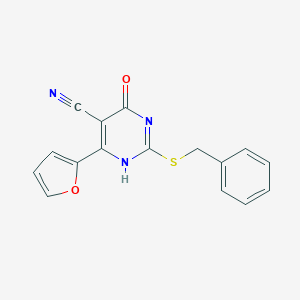
![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)
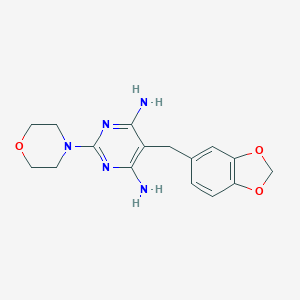
![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)
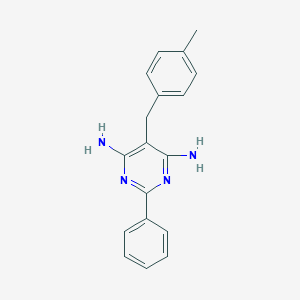
![4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243203.png)
![6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243204.png)